molecular formula C7H10Br2O4 B13416684 1,2-Bis-(bromoacetoxy)-propane CAS No. 37102-72-0

1,2-Bis-(bromoacetoxy)-propane

Cat. No.: B13416684
CAS No.: 37102-72-0
M. Wt: 317.96 g/mol
InChI Key: RGDPNMOZYADFIA-UHFFFAOYSA-N
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Description

1,2-Bis-(bromoacetoxy)-propane is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propane, where two bromoacetoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis-(bromoacetoxy)-propane can be synthesized through the esterification of 1,2-dihydroxypropane (propylene glycol) with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

    Catalyst: Sulfuric acid or other strong acids.

The reaction can be represented as follows:

CH3CH(OH)CH2OH+2BrCH2COOHCH3CH(OCOCH2Br)CH2OCOCH2Br+2H2O\text{CH}_3\text{CH(OH)CH}_2\text{OH} + 2 \text{BrCH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH(OCOCH}_2\text{Br)CH}_2\text{OCOCH}_2\text{Br} + 2 \text{H}_2\text{O} CH3​CH(OH)CH2​OH+2BrCH2​COOH→CH3​CH(OCOCH2​Br)CH2​OCOCH2​Br+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(bromoacetoxy)-propane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the bromoacetoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a base or acid catalyst, leading to the formation of 1,2-dihydroxypropane and bromoacetic acid.

    Reduction: The compound can be reduced to form 1,2-dihydroxypropane and bromoacetaldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 1,2-Dihydroxypropane and bromoacetic acid.

    Reduction: 1,2-Dihydroxypropane and bromoacetaldehyde.

Scientific Research Applications

1,2-Bis-(bromoacetoxy)-propane has several applications in scientific research:

    Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of adhesives, coatings, and resins due to its reactivity and ability to form stable bonds.

Mechanism of Action

The mechanism of action of 1,2-Bis-(bromoacetoxy)-propane involves its reactivity towards nucleophiles. The bromoacetoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis-(bromoacetoxy)-ethane: Similar structure but with an ethane backbone instead of propane.

    1,3-Bis-(bromoacetoxy)-propane: Similar structure but with bromoacetoxy groups on the first and third carbon atoms.

    1,2-Dibromoethane: Contains two bromine atoms on an ethane backbone without the acetoxy groups.

Uniqueness

1,2-Bis-(bromoacetoxy)-propane is unique due to its specific arrangement of bromoacetoxy groups on a propane backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry, pharmaceuticals, and industrial processes.

Properties

CAS No.

37102-72-0

Molecular Formula

C7H10Br2O4

Molecular Weight

317.96 g/mol

IUPAC Name

2-(2-bromoacetyl)oxypropyl 2-bromoacetate

InChI

InChI=1S/C7H10Br2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3

InChI Key

RGDPNMOZYADFIA-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)CBr)OC(=O)CBr

Origin of Product

United States

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